ETHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of adamantane, pyrazole, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the adamantane and pyrazole intermediates. The adamantane derivative can be synthesized through radical functionalization methods, which involve the use of carbocation or radical intermediates . The pyrazole moiety is typically introduced through cyclization reactions involving hydrazines and 1,3-diketones.
The final step involves the coupling of the adamantane-pyrazole intermediate with the benzothiophene carboxylate under conditions that promote amide bond formation. Common reagents for this step include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key transformations.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The nitro group on the pyrazole ring can be reduced to an amine under hydrogenation conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The adamantane moiety can undergo substitution reactions, particularly at the bridgehead positions, using electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as alkyl halides in the presence of a base.
Major Products
Oxidation: Conversion of the nitro group to an amine.
Reduction: Conversion of the ester to an alcohol.
Substitution: Introduction of various functional groups onto the adamantane moiety.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antiviral or anticancer agent.
Materials Science: The adamantane moiety imparts rigidity and thermal stability, making the compound useful in the development of high-performance polymers and nanomaterials.
Catalysis: The benzothiophene moiety can act as a ligand in transition metal catalysis, potentially enhancing the activity and selectivity of the catalyst.
Mechanism of Action
The mechanism of action of ETHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets. The adamantane moiety may enhance the compound’s ability to cross cell membranes, while the pyrazole and benzothiophene groups may interact with enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
ETHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared to other adamantane derivatives, such as:
1,3-Dehydroadamantane: Known for its high reactivity and use in the synthesis of functional adamantane derivatives.
Diethyl-1-(1-adamantyl)-2-bromoethylidenemalonate: Used in organic synthesis applications.
Properties
Molecular Formula |
C27H34N4O5S |
---|---|
Molecular Weight |
526.6g/mol |
IUPAC Name |
ethyl 2-[[1-(1-adamantyl)-4-nitropyrazole-3-carbonyl]amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C27H34N4O5S/c1-3-15-5-6-19-21(10-15)37-25(22(19)26(33)36-4-2)28-24(32)23-20(31(34)35)14-30(29-23)27-11-16-7-17(12-27)9-18(8-16)13-27/h14-18H,3-13H2,1-2H3,(H,28,32) |
InChI Key |
XWFZRRZAJAHBQT-UHFFFAOYSA-N |
SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=NN(C=C3[N+](=O)[O-])C45CC6CC(C4)CC(C6)C5 |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=NN(C=C3[N+](=O)[O-])C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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